molecular formula C20H28N2O5 B1178295 fliH protein CAS No. 138414-67-2

fliH protein

Cat. No.: B1178295
CAS No.: 138414-67-2
Attention: For research use only. Not for human or veterinary use.
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Description

The FliH protein is an essential cytoplasmic component of the bacterial flagellar Type III Secretion System (fT3SS), crucial for the assembly of the motility organelle in organisms like Salmonella . This protein exists as a homodimer in solution and performs its primary function by forming a stable heterotrimeric complex with the FliI ATPase, a complex critical for piloting flagellar structural subunits from the cytoplasm to the transmembrane export gate . A key regulatory role of FliH is to inhibit the ATPase activity of FliI, which is thought to prevent unproductive ATP hydrolysis until the export apparatus is fully competent to couple this energy to the translocation process . Furthermore, FliH localizes the export machinery through its interactions with other basal body components, including the C-ring protein FliN and the export gate protein FlhA . As a critical part of the protein delivery complex, FliH helps ensure the efficient and ordered export of flagellar building blocks, which is fundamental for the construction of the flagellar hook, filament, and other axial structures . This this compound is provided for research applications, including studies on bacterial motility, the molecular mechanisms of protein export and secretion systems, assembly of macromolecular complexes, and as a target for understanding fundamental bacterial physiology and potential anti-microbial strategies. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

138414-67-2

Molecular Formula

C20H28N2O5

Synonyms

fliH protein

Origin of Product

United States

Scientific Research Applications

Key Research Findings

  • Post-Transcriptional Regulation :
    • FliH has been shown to influence the synthesis of FlaB, a key protein in flagellar structure. Studies indicate that FliH regulates FlaB levels at the post-transcriptional level, affecting motility and virulence in Borrelia hermsii .
  • Virulence in Pathogenic Bacteria :
    • In B. hermsii, mutations in fliH lead to non-motile phenotypes and reduced infectivity in animal models. The absence of functional FliH resulted in a significant decrease in FlaB synthesis and consequently impaired the organism's ability to establish infection . This underscores the importance of FliH in bacterial pathogenesis.
  • Flagellar Assembly :
    • Research has demonstrated that FliH is essential for efficient energy coupling during flagellar assembly. It interacts with other proteins such as FliI and FlhA to facilitate the export of flagellar components through the type III secretion system . This process is crucial for maintaining the structural integrity and functionality of bacterial flagella.
  • Protein Export Mechanisms :
    • The interaction between FliH and other soluble components of the flagellar export apparatus has been investigated to understand how these interactions affect substrate specificity and export efficiency. For instance, overexpression studies have shown that alterations in FliH can significantly impact the secretion levels of various flagellar proteins .

Case Study 1: Borrelia hermsii

  • Objective : To investigate the role of FliH in motility and virulence.
  • Methodology : Mutant strains lacking fliH were created, followed by complementation assays to restore functionality.
  • Findings : The fliH mutant displayed drastically reduced FlaB synthesis and was non-infectious in mice, confirming FliH's critical role in pathogenesis .

Case Study 2: Vibrio cholerae

  • Objective : To explore how FliH contributes to energy coupling during protein export.
  • Methodology : Pull-down assays were conducted to assess interactions between FliH, FliI, and other export apparatus components.
  • Findings : Results indicated that FliH is vital for robust energy coupling necessary for effective protein export during flagellar assembly .

Data Table: Summary of Research Findings on FliH Protein

StudyBacterial SpeciesKey FindingsImplications
Borrelia hermsiiFliH regulates FlaB synthesis; fliH mutants are non-infectiousHighlights importance in virulence
Vibrio choleraeOverexpression affects substrate specificity; critical for hook polymerizationInsights into protein export mechanisms
VariousEssential for energy coupling during flagellar assemblyFundamental understanding of motility

Comparison with Similar Compounds

Glycine Repeat Motifs

FliH’s GxxxG repeats are distinct in length and composition compared to homologs (Table 1).

Protein Family Repeat Length (m) Key Features Structural Role
FliH 0–12 Hydrophobic residues (Ala, Leu) in variable positions; high Glu/Gln/Lys content Stabilizes α-helical conformation; mediates helix-helix interactions
YscL (T3SS) 0–2 Shorter repeats; conserved in evolution Anchors ATPase complex to secretion apparatus
  • Amino Acid Preferences: In FliH, variable positions (x1–x3) in GxxxG repeats are enriched in Glu, Gln, Lys, and Ala, which stabilize α-helical structures through intra-helical hydrogen bonding and charge interactions . In contrast, YscL homologs show less variability and a higher proportion of hydrophobic residues .

Functional Comparison with Type III Secretion System Homologs

Role in Protein Export

  • FliH in Flagellar Export : FliH interacts with FliI ATPase to regulate substrate entry into the export gate. While ATP hydrolysis by FliI is dispensable for flagellar assembly (proton motive force (PMF) alone suffices), FliH enhances export efficiency by coupling ATPase activity to PMF-driven transport .
  • YscL in T3SS: YscL homologs anchor the ATPase complex (YscN in Yersinia) to the secretion apparatus but lack the extended glycine repeats seen in FliH. Deletion of YscL disrupts substrate secretion, highlighting its non-redundant role in T3SS .

Genetic and Phenotypic Rescue

  • Suppressor Mutations: In Salmonella, deletions of fliH and fliI can be partially rescued by mutations in flhB (e.g., P28T), which restore export gate activity by enhancing PMF utilization .
  • Motility Defects: fliH mutants in Borreliella hermsii exhibit 5% FlaB synthesis (flagellin) compared to wild-type, resulting in non-motile, straight-cell morphology. Complementation with fliH restores 80% FlaB levels and motility .

Comparison with Other Flagellar Proteins

FliH vs. FliI and FliJ

  • FliI : ATPase that forms a hexameric ring; requires FliH for stability and interaction with FlhA .

FliH vs. FliN and FliG

  • FliN/FliG : C-ring components involved in motor switching. Unlike FliH, these proteins lack ATPase-regulatory roles and glycine repeats .

Evolutionary and Mechanistic Insights

Evolutionary Conservation

  • Divergence in Repeat Length : While FliH’s glycine repeats vary widely (e.g., m = 12 in Campylobacter vs. m = 2 in Salmonella), YscL homologs show minimal variation (m = 0–2), suggesting stronger structural constraints in T3SS .
  • Functional Redundancy : FliH’s role in ATPase regulation is partially redundant with PMF, whereas YscL homologs are indispensable for T3SS function .

Stress Response Roles

  • Upregulation Under Stress: In Salmonella, fliH expression increases upon exposure to silver-coated nanotubes, indicating a role in mitigating flagellar damage .

Preparation Methods

Affinity Chromatography

Initial purification of His-tagged FliH is performed using immobilized metal affinity chromatography (IMAC) with nickel-nitrilotriacetic acid (Ni-NTA) resins. Cell lysates, prepared via sonication or lysozyme treatment in buffers containing 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, and 10 mM imidazole, are loaded onto the column. After washing with 20–50 mM imidazole, FliH is eluted using 250–500 mM imidazole. This step typically yields ~80% purity, as confirmed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Structural and Functional Characterization

Proteolytic Sensitivity Assays

Trypsin digestion experiments have elucidated critical domains within FliH. Incubation with trypsin generates stable fragments such as FliH(Prt1) (Δ1–10 and Δ224–235) and FliH(Prt2) (Δ1–10 and Δ173–235), which retain the ability to form hybrid dimers with full-length FliH. These findings underscore the importance of the C-terminal region (residues 173–235) in mediating interactions with FliI, as truncations beyond residue 172 abrogate heterotrimer formation.

Mutational Analysis

Deletion mutants lacking residues 101–140 fail to dimerize, highlighting the central role of this region in homodimer stability. Similarly, point mutations in the C-terminal domain (e.g., W223ochre and V172ochre) disrupt FliH-FliI interactions, providing mechanistic insights into flagellar export regulation.

Comparative Analysis of Extraction Buffers and Additives

Buffer Composition

Effective lysis buffers for FliH extraction include:

  • 50 mM Tris-HCl (pH 8.0)

  • 300 mM NaCl

  • 10 mM imidazole

  • 5 mM β-mercaptoethanol (to prevent oxidation)

The addition of protease inhibitors (e.g., phenylmethylsulfonyl fluoride, PMSF) and reducing agents (DTT) is critical to mitigate degradation, a practice corroborated by plant protein extraction studies.

Detergent Optimization

While FliH purification typically avoids detergents due to its solubility in aqueous buffers, plant proteomics workflows have demonstrated that nonionic detergents like Triton X-100 (0.5–1.5%) can enhance extraction efficiency for membrane-associated proteins. This strategy may prove beneficial for FliH variants with heightened hydrophobicity.

Yield and Purity Assessment

Quantitative Metrics

Typical yields for FliH range from 2–5 mg per liter of bacterial culture, with purity exceeding 95% after two-stage chromatography. Comparative studies show that affinity purification alone achieves ~80% purity, while subsequent gel filtration elevates this to >95%.

Table 1: Purification Summary for Recombinant FliH

StepVolume (mL)Total Protein (mg)Purity (%)
Crude Lysate5015010
Ni-NTA Eluate101280
Gel Filtration Eluate5895

Q & A

Q. What experimental approaches are used to investigate FliH's role in bacterial flagellar assembly?

To study FliH's function, researchers employ:

  • Gene knockout models : Deletion of fliH in Borrelia hermsii results in non-motile, straight spirochetes with reduced periplasmic flagella (FlaB) synthesis. Complementation assays using shuttle vectors (e.g., pBhSV2::pflgB-fliH) restore motility and FlaB levels to ~80% of wild-type, confirming FliH's necessity .
  • Motility assays : Dark-field microscopy and swimming assays quantify motility defects in mutants. fliH mutants show <10% motility compared to wild-type .
  • Protein quantification : Immunoblotting and Coomassie staining normalize FlaB levels against housekeeping proteins (e.g., GlpQ) to distinguish translational vs. transcriptional defects .

Q. How can researchers determine whether FliH regulates flagellar synthesis at the transcriptional or post-transcriptional level?

Methodology includes:

  • qRT-PCR : Compare flaB mRNA levels between wild-type and fliH mutants. Equal transcript levels (as seen in B. hermsii) indicate post-transcriptional regulation .
  • Immunoblotting : Quantify FlaB protein in mutants. fliH mutants exhibit <10% FlaB protein despite normal mRNA levels, confirming post-transcriptional control .

Q. What standard techniques are used to express and localize FliH homologs in prokaryotic systems?

  • Cloning : Amplify fliH via PCR and clone into expression vectors (e.g., pET series) under inducible promoters.
  • Subcellular fractionation : Separate cytoplasmic, membrane, and periplasmic fractions to confirm FliH localization (e.g., periplasmic flagellar export apparatus in Leptospira interrogans) .

Advanced Research Questions

Q. How can contradictory findings about ATPase-independent secretion in fliH mutants be resolved?

Contradictions arise when FliH, a negative regulator of FliI (ATPase), is absent. To resolve:

  • Substrate overexpression : Express excess flagellar substrates (e.g., FlgE-Bla) in Salmonella enterica ΔfliH mutants. Measure secretion via minimal inhibitory concentration (MIC) assays using β-lactamase activity as a reporter. ΔfliH mutants show 3.5-fold higher MIC than controls, indicating residual ATPase-independent export .
  • Combinatorial mutants : Compare secretion in ΔfliH, ΔfliI, and ΔfliHIJ strains. ΔfliHIJ retains partial secretion, suggesting FliH primarily inhibits FliI but is not essential for all export .

Q. What methodologies identify FliH's interaction partners in the flagellar type III export apparatus?

  • Co-immunoprecipitation (Co-IP) : Cross-link FliH to FliI/FliJ in B. burgdorferi lysates. Co-IP with anti-FliH antibodies confirms heterotrimer formation .
  • Suppressor mutagenesis : Introduce mutations in flhA (e.g., K203W) and screen for suppressors restoring motility in ΔfliH backgrounds. This reveals functional interactions between FliH, FlhA, and FliR .

Q. How can suppressor analysis elucidate FliH's regulatory role in flagellar assembly?

  • Site-directed mutagenesis : Target conserved residues in FlhA (e.g., Asp-208) critical for proton motive force (PMF)-driven export. ΔfliH mutants with FlhA(D208A) fail to export substrates, confirming PMF dependence .
  • Genetic complementation : Introduce fliH under inducible promoters in ΔfliH strains. Measure flagellar assembly efficiency under varying ATP/PMF conditions to dissect energy-coupling mechanisms .

Guidance for Experimental Design

  • Controls : Include ΔfliF (non-flagellated) and empty-vector mutants to distinguish FliH-specific effects .
  • Quantitative thresholds : Normalize protein/mRNA levels to housekeeping genes (e.g., glpQ) to ensure comparability .
  • Multidisciplinary approaches : Combine genetic, biochemical, and structural methods (e.g., cryo-EM for FliH-FliI-FliJ complex visualization) to resolve mechanistic ambiguities .

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